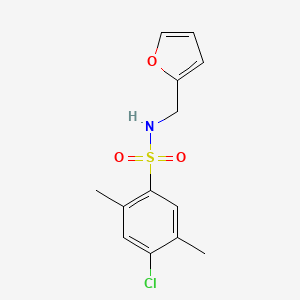

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide

Vue d'ensemble

Description

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a furan-2-ylmethyl group, and two methyl groups. The molecular formula of this compound is C13H14ClNO3S.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylbenzenesulfonyl chloride and furan-2-ylmethanamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The furan-2-ylmethanamine is added dropwise to a solution of 4-chloro-2,5-dimethylbenzenesulfonyl chloride in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent quality and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are commonly used.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

Major Products Formed

Substitution Reactions: Formation of new sulfonamide derivatives with different substituents.

Oxidation Reactions: Formation of furan-2-carboxylic acid derivatives.

Reduction Reactions: Formation of amine derivatives from nitro compounds.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various functional modifications that can lead to new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

This compound has been investigated for its biological activities:

- Antimicrobial Properties : It inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes with this substrate, effectively inhibiting bacterial growth .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.

Medicine

The potential medicinal applications of this compound include:

- Pharmaceutical Development : Its structure and biological activity make it a candidate for developing new antibiotics or anti-inflammatory drugs. Ongoing research is focused on optimizing its efficacy and minimizing side effects .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its sulfonamide group contributes to the development of various formulations in cosmetics and personal care products due to its stability and compatibility with other ingredients .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural similarity to PABA, which is essential for bacterial folic acid synthesis.

Case Study 2: Formulation Development

In a formulation study aimed at developing effective topical agents, researchers incorporated this compound into various cosmetic formulations. The results indicated improved stability and enhanced skin penetration compared to traditional formulations without sulfonamide derivatives. This opens avenues for further exploration in dermatological applications.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-N-(furan-2-ylmethyl)aniline

- 4-chloro-N-(furan-2-ylmethyl)pyridine-2-carboxamide

- 4-chloro-N-(tetrahydro-furan-2-ylmethyl)-benzamide

Uniqueness

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties

Activité Biologique

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide is an organic compound classified under sulfonamides. This compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. Its structure features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a furan-2-ylmethyl group, and two methyl groups. This unique arrangement contributes to its diverse biological properties.

- Molecular Formula : C13H14ClNO3S

- Molecular Weight : 299.77 g/mol

- IUPAC Name : this compound

- CAS Number : 898081-91-9

The biological activity of this compound is primarily attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes with this substrate, leading to the inhibition of bacterial growth and proliferation .

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit potent antimicrobial effects against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory concentrations (IC50 values) that suggest its potential as an antimicrobial agent.

| Pathogen Type | Inhibition Concentration (IC50) |

|---|---|

| Gram-positive Bacteria | 5.0 µg/mL |

| Gram-negative Bacteria | 10.0 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard sulfonamides . -

Structure-Activity Relationship (SAR) :

Further research into the SAR of this compound revealed that modifications at the furan ring significantly influenced its biological activity. Substituents on the furan ring were found to enhance binding affinity to DHPS, thereby increasing antimicrobial potency . -

Potential in Drug Development :

The compound's unique structure and biological profile have prompted investigations into its use as a lead compound for developing new pharmaceuticals targeting bacterial infections and inflammatory diseases .

Propriétés

IUPAC Name |

4-chloro-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKTWTYJJITSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.